REACTION_CXSMILES
|
C([NH:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:16])([OH:15])[CH2:11][CH2:10]1)C1C=CC=CC=1>CCO.[Pd]>[NH2:8][CH:9]1[CH2:14][CH2:13][C:12]([CH3:16])([OH:15])[CH2:11][CH2:10]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting liquid was stirred at room temperature under hydrogen stream for 31 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
31 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CCC(CC1)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |